1-Amino-1-(3,5-dimethoxyphenyl)acetone
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Overview
Description
1-Amino-1-(3,5-dimethoxyphenyl)acetone is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Amino-1-(3,5-dimethoxyphenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
1-Amino-1-(3,5-dimethoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-1-(3,5-dimethoxyphenyl)acetone has a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules for various research purposes.
Biology: The compound is used in the study of biochemical pathways and interactions, particularly those involving amino groups and methoxy-substituted phenyl rings.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development and its biological activity in various assays.
Mechanism of Action
The mechanism by which 1-Amino-1-(3,5-dimethoxyphenyl)acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the methoxy groups can influence the compound’s electronic properties and reactivity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-1-(3,5-dimethoxyphenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(4-methoxyphenyl)acetone: This compound has a single methoxy group, which may result in different reactivity and biological activity.
1-Amino-1-(3,4-dimethoxyphenyl)acetone: The position of the methoxy groups can influence the compound’s chemical behavior and interactions.
1-Amino-1-(3,5-dihydroxyphenyl)acetone: The presence of hydroxyl groups instead of methoxy groups can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-amino-1-(3,5-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-6,11H,12H2,1-3H3 |
InChI Key |
CZSHCNPYXHKFMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)OC)OC)N |
Origin of Product |
United States |
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